molecular formula C15H23NO B310802 N-(3-methylbutyl)-2-phenylbutanamide

N-(3-methylbutyl)-2-phenylbutanamide

Cat. No.: B310802
M. Wt: 233.35 g/mol
InChI Key: CIBQYIOZYGJTII-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-phenylbutanamide is an organic compound with the molecular formula C15H23NO It is characterized by the presence of an isopentyl group attached to a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-phenylbutanamide typically involves the reaction of 2-phenylbutanoic acid with isopentylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-phenylbutanoic acid or 2-phenylbutanone.

    Reduction: Formation of N-isopentyl-2-phenylbutanamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(3-methylbutyl)-2-phenylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-2-phenylbutanamide
  • N-isobutyl-2-phenylbutanamide
  • N-isopentyl-2-phenylpropionamide

Uniqueness

N-(3-methylbutyl)-2-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(3-methylbutyl)-2-phenylbutanamide

InChI

InChI=1S/C15H23NO/c1-4-14(13-8-6-5-7-9-13)15(17)16-11-10-12(2)3/h5-9,12,14H,4,10-11H2,1-3H3,(H,16,17)

InChI Key

CIBQYIOZYGJTII-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC(C)C

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC(C)C

Origin of Product

United States

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